molecular formula C14H18ClN5O B2465531 N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride CAS No. 2034443-03-1

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride

Cat. No.: B2465531
CAS No.: 2034443-03-1
M. Wt: 307.78
InChI Key: PCPCIBRXMFWWBH-UHFFFAOYSA-N
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Description

N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a methyl group, as well as a benzohydrazide moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 4-amino-6-methylpyrimidine with suitable reagents under controlled conditions.

    Introduction of the Benzohydrazide Moiety: The benzohydrazide group is introduced through a condensation reaction between the pyrimidine derivative and 4-ethylbenzohydrazide.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular pathways, leading to the desired biological effect, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide hydrochloride
  • N’-(4-amino-6-methylpyrimidin-2-yl)-2-(naphthalen-1-yl)acetohydrazide hydrochloride
  • N’-(4-amino-6-methylpyrimidin-2-yl)furan-2-carbohydrazide hydrochloride

Uniqueness

N’-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the ethyl group on the benzohydrazide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O.ClH/c1-3-10-4-6-11(7-5-10)13(20)18-19-14-16-9(2)8-12(15)17-14;/h4-8H,3H2,1-2H3,(H,18,20)(H3,15,16,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPCIBRXMFWWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NNC2=NC(=CC(=N2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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